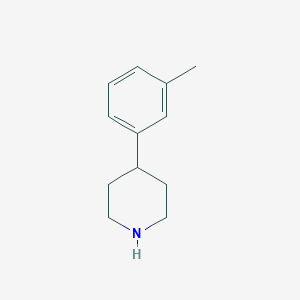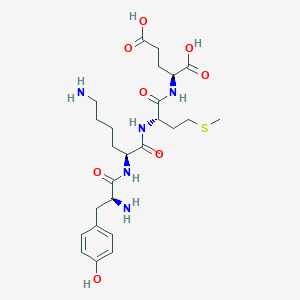
Msh, beta, (5-8)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Msh, beta, (5-8) is a peptide that has gained attention in the scientific community due to its potential therapeutic applications. This peptide is a fragment of the melanocyte-stimulating hormone (MSH) and has been shown to have a range of biochemical and physiological effects. In
作用機序
Msh, beta, (Msh, beta, (5-8)) exerts its effects through binding to melanocortin receptors (MCRs), which are G protein-coupled receptors. The peptide has a high affinity for the MCR-4 receptor, which is involved in the regulation of energy homeostasis and inflammation. Binding of Msh, beta, (Msh, beta, (5-8)) to MCRs leads to activation of intracellular signaling pathways, resulting in the observed biochemical and physiological effects.
生化学的および生理学的効果
Msh, beta, (Msh, beta, (5-8)) has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to regulate energy homeostasis, improve glucose metabolism, and have neuroprotective effects.
実験室実験の利点と制限
One advantage of using Msh, beta, (Msh, beta, (5-8)) in lab experiments is its high affinity for the MCR-4 receptor, which allows for specific targeting of this receptor. However, one limitation is the potential for off-target effects, as Msh, beta, (Msh, beta, (5-8)) may bind to other MCRs with lower affinity. Additionally, the synthesis of Msh, beta, (Msh, beta, (5-8)) can be challenging and may require specialized equipment and expertise.
将来の方向性
For research on Msh, beta, (Msh, beta, (Msh, beta, (5-8))) include further exploration of its potential therapeutic applications, particularly in dermatology, oncology, and neurology. Additionally, research could focus on improving the synthesis method and developing more efficient and cost-effective ways to produce the peptide. Finally, the potential for off-target effects and the development of selective MCR-4 agonists could also be explored.
In conclusion, Msh, beta, (Msh, beta, (Msh, beta, (5-8))) is a peptide with potential therapeutic applications in a range of fields. Its mechanism of action involves binding to MCRs, leading to a range of biochemical and physiological effects. While the synthesis of Msh, beta, (Msh, beta, (Msh, beta, (5-8))) can be challenging, its high affinity for the MCR-4 receptor makes it a promising target for specific targeting. Future research could focus on further exploring its therapeutic potential, improving the synthesis method, and developing more selective agonists.
合成法
Msh, beta, (Msh, beta, (5-8)) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The amino acids are protected by various groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, it is cleaved from the solid support and purified using a combination of chromatography techniques.
科学的研究の応用
Msh, beta, (Msh, beta, (5-8)) has been studied for its potential therapeutic applications in a range of fields, including dermatology, oncology, and neurology. In dermatology, it has been shown to have anti-inflammatory and anti-oxidative effects, making it a potential treatment for skin disorders such as psoriasis and atopic dermatitis. In oncology, it has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In neurology, it has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
122998-76-9 |
|---|---|
製品名 |
Msh, beta, (5-8) |
分子式 |
C25H39N5O8S |
分子量 |
569.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H39N5O8S/c1-39-13-11-19(24(36)30-20(25(37)38)9-10-21(32)33)29-23(35)18(4-2-3-12-26)28-22(34)17(27)14-15-5-7-16(31)8-6-15/h5-8,17-20,31H,2-4,9-14,26-27H2,1H3,(H,28,34)(H,29,35)(H,30,36)(H,32,33)(H,37,38)/t17-,18-,19-,20-/m0/s1 |
InChIキー |
NSASTPVXNRXDTG-MUGJNUQGSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
正規SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
その他のCAS番号 |
122998-76-9 |
配列 |
YKME |
同義語 |
MSH, beta, (5-8) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)
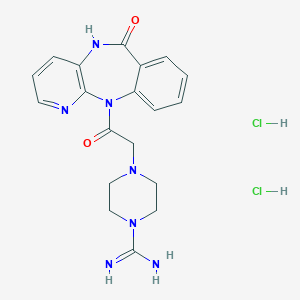
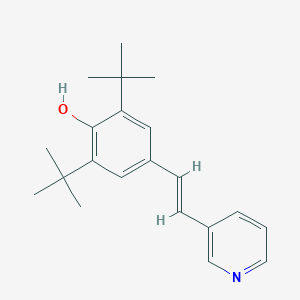
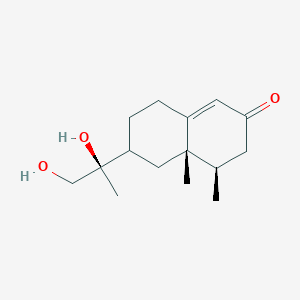
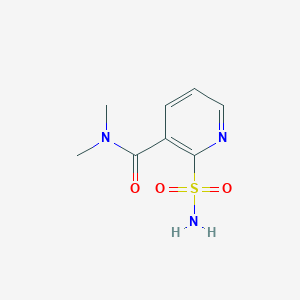
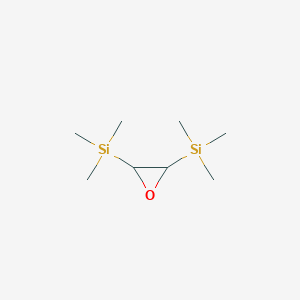
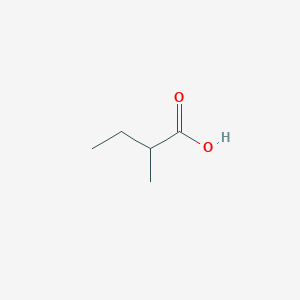
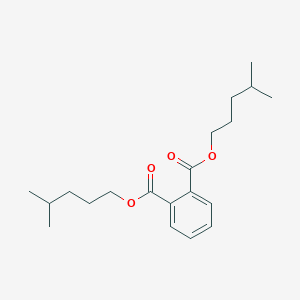
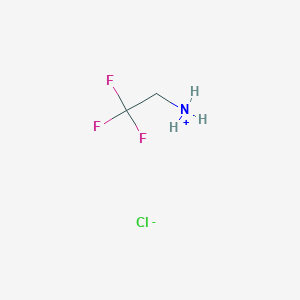
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
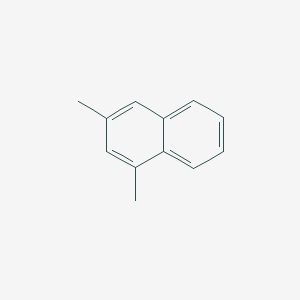
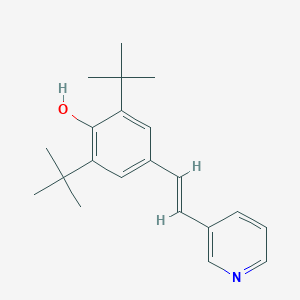
![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
